4-Chloroimidazo[5,1-f][1,2,4]triazine
Description
4-Chloroimidazo[5,1-f][1,2,4]triazine is a fused heterocyclic compound featuring an imidazole ring fused to a 1,2,4-triazine core, with a chlorine substituent at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine nucleotides, enabling interactions with biological targets such as kinases and receptors . The compound has been explored as a dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR), demonstrating potent biochemical and cellular activity (e.g., compound 9 in ). Its synthesis typically involves Suzuki coupling reactions, enabling modular functionalization for structure-activity relationship (SAR) studies .
Structure
2D Structure
Properties
IUPAC Name |
4-chloroimidazo[5,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-4-1-7-3-10(4)9-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKLYTZVBRYCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670381 | |
| Record name | 4-Chloroimidazo[5,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889945-79-3 | |
| Record name | 4-Chloroimidazo[5,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[5,1-f][1,2,4]triazine typically involves the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines. This reaction proceeds through an addition/N2 elimination/cyclization pathway . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloroimidazo[5,1-f][1,2,4]triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and may require the presence of catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminoimidazo[5,1-f][1,2,4]triazines, while cycloaddition reactions can produce various fused heterocyclic compounds.
Scientific Research Applications
4-Chloroimidazo[5,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Medicine: Explored for its therapeutic potential in various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 4-Chloroimidazo[5,1-f][1,2,4]triazine exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic distinctions between 4-Chloroimidazo[5,1-f][1,2,4]triazine and analogous fused triazine derivatives:
| Compound | Core Structure | Key Substituents | Aromaticity/Planarity |
|---|---|---|---|
| This compound | Imidazo[5,1-f][1,2,4]triazine | 4-Cl | Highly aromatic, planar |
| Pyrrolo[2,1-f][1,2,4]triazine | Pyrrole fused to triazine | Variable (e.g., 7-Cl, 7-Br) | Moderate aromaticity, less planar |
| Triazolo[5,1-c][1,2,4]triazine | Triazole fused to triazine | 3,7-NO₂ (e.g., triazavirin) | Rigid, high thermal stability |
| Pyrazolo[5,1-c][1,2,4]triazine | Pyrazole fused to triazine | 3-tert-butyl, bromo | Flexible, hydrogenated variants |
Key Observations :
- Aromaticity : The imidazo-triazine core exhibits greater aromaticity compared to pyrrolo-triazine, enhancing π-π stacking with protein targets .
- Substituent Effects : Chlorine at the 4-position in imidazo-triazine improves electrophilicity and target binding, whereas bromo/chloro substituents in pyrrolo-triazines (e.g., 7-chloro derivative 21 in ) enhance potency but may increase hERG channel inhibition risks .
Pharmacological Activity
Table 2: Comparative Pharmacological Profiles
Key Findings :
- Imidazo-Triazine: Demonstrates dual IGF-1R/IR inhibition with sub-nanomolar potency, making it a candidate for oncology and metabolic disorders .
- Triazolo-Triazine : Clinically validated for antiviral use but lacks the kinase inhibition breadth of imidazo derivatives .
Insights :
- Imidazo-triazines benefit from modular Suzuki coupling but require specialized catalysts.
- Pyrrolo-triazines face scalability issues due to multi-step synthesis and oxidation sensitivity .
Toxicity and Clinical Potential
Biological Activity
4-Chloroimidazo[5,1-f][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique imidazo-triazine scaffold that contributes to its biological activity. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth and survival. For instance, compounds derived from this scaffold have been identified as inhibitors of Bruton’s tyrosine kinase (BTK), which plays a crucial role in the anti-apoptotic signaling pathways in cancer cells .
-
Case Studies :
- In vitro studies using colorectal cancer cell lines (DLD-1 and HT-29) revealed that this compound derivatives significantly reduced cell viability and induced apoptosis through the activation of caspases .
- A zebrafish embryo xenograft model demonstrated that these compounds not only inhibited tumor growth but also exhibited synergistic effects when combined with traditional chemotherapeutic agents like 5-fluorouracil (5-FU) .
Other Biological Activities
Beyond anticancer effects, this compound has shown potential as an agonist for Toll-like receptor 7 (TLR7), which is involved in immune response modulation. This property suggests possible applications in immunotherapy and infectious disease treatment .
Data Summary
| Activity | Cell Lines | Effect | Mechanism |
|---|---|---|---|
| Anticancer | DLD-1, HT-29 | Reduced viability | BTK inhibition; apoptosis via caspases |
| Tumor Growth Inhibition | Zebrafish embryo model | Decreased tumor size | Synergistic effect with 5-FU |
| TLR7 Agonist Activity | Various immune cells | Enhanced immune response | Activation of TLR7 signaling pathways |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloroimidazo[5,1-f][1,2,4]triazine, and how do reaction conditions influence yield?
- Methodological Answer: The compound is synthesized via cyclocondensation of 5-aminoimidazole derivatives with triazine precursors under reflux (80–100°C) in anhydrous solvents like acetonitrile. Chlorination at the 4-position is achieved using POCl₃ with catalytic DMF. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of imidazole to triazine) and inert atmospheres to prevent hydrolysis .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer:
- ¹H NMR : Distinct signals for imidazole protons (δ 8.2–8.5 ppm) and absence of NH₂ protons confirm substitution.
- ¹³C NMR : Peaks at ~150 ppm (triazine carbons) and ~120 ppm (imidazole carbons).
- HRMS : Molecular ion [M+H]⁺ at m/z 175.03 (C₄H₂ClN₅⁺) with isotopic Cl pattern.
- X-ray crystallography resolves fused bicyclic geometry .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes polar impurities. Recrystallization in ethanol/water (1:5) enhances purity (>98%). Monitor via TLC (Rf 0.4 in ethyl acetate) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) identify electrophilic sites. Fukui indices reveal C-4 as most reactive for nucleophilic substitution. Molecular dynamics simulations (NAMD) model solvent effects, e.g., DMSO stabilizes transition states better than THF .
Q. What experimental designs resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?
- Methodological Answer:
- Kinetic Studies : Vary Pd catalyst loading (0.5–5 mol%) and track conversion via HPLC.
- Isotopic Labeling : Use ¹⁵N-labeled triazine to trace bond cleavage pathways.
- Controlled Atmosphere Reactors : Eliminate O₂/H₂O interference in Suzuki-Miyaura couplings .
Q. How to optimize catalytic systems for C–H functionalization of this compound?
- Methodological Answer: Screen Ru(II)/Rh(III) catalysts with directing groups (e.g., pyridyl). High-throughput experimentation (HTE) in microreactors identifies optimal conditions: 100°C, 12 h, AcOH additive. TOF analysis prioritizes Ru(cod)Cl₂ for meta-selectivity .
Q. What mechanistic insights explain unexpected stability of this compound under acidic conditions?
- Methodological Answer:
- pH-Dependent Stability Assays : Monitor decomposition (UV-Vis at 270 nm) in HCl (0.1–6 M).
- DFT Transition State Analysis : N-protonation at triazine ring increases activation energy (ΔG‡ = 25 kcal/mol).
- Hammett Studies : Electron-withdrawing substituents enhance stability (ρ = +1.2) .
Q. How to design a multi-step synthesis protocol for this compound-based kinase inhibitors?
- Methodological Answer:
- Retrosynthetic Analysis : Target imidazo-triazine core via Buchwald-Hartwig amination (Pd₂(dba)₃/XPhos).
- Parallel Synthesis : Introduce diversely substituted aryl groups at C-7 using Sonogashira coupling.
- ADMET Prediction : QSAR models (e.g., SwissADME) prioritize derivatives with logP < 3.5 and PSA < 90 Ų .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
